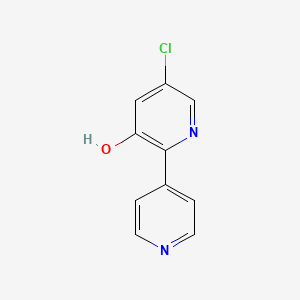

5-Chloro-2-(pyridin-4-yl)pyridin-3-ol

Description

Properties

Molecular Formula |

C10H7ClN2O |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

5-chloro-2-pyridin-4-ylpyridin-3-ol |

InChI |

InChI=1S/C10H7ClN2O/c11-8-5-9(14)10(13-6-8)7-1-3-12-4-2-7/h1-6,14H |

InChI Key |

CCGIZQKIXNVRCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=C(C=C(C=N2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis via Nitration and Hydroxylation

Method Overview :

A common approach involves nitration of a chlorinated pyridine precursor followed by hydroxylation at the 3-position.

- Step 1 : Nitration of 5-chloropyridine derivatives using concentrated nitric acid and sulfuric acid under controlled low-temperature conditions (0–5°C) to selectively introduce nitro groups at the 2-position or other activated sites.

- Step 2 : Hydroxylation of the nitrated intermediate using bases such as sodium hydroxide in polar solvents like ethanol or DMSO, facilitating the conversion of nitro groups to hydroxyl groups via reduction or rearrangement.

| Reaction Step | Reagents | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C | - | Controlled to prevent over-nitration |

| Hydroxylation | NaOH, ethanol | 80–100°C | Ethanol | Promotes hydroxyl group installation |

- High selectivity for hydroxylation at the 3-position.

- Well-established conditions with predictable yields.

Cross-Coupling and Halogenation Routes

Method Overview :

Recent advances utilize palladium-catalyzed cross-coupling reactions to introduce pyridin-4-yl groups onto chlorinated pyridine cores.

- Step 1 : Synthesis of 5-chloropyridine-3-ol via halogenation of the pyridine ring.

- Step 2 : Cross-coupling with pyridin-4-yl boronic acids or halides using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmosphere, in solvents such as dioxane or toluene, at elevated temperatures (~80–110°C).

| Parameter | Details |

|---|---|

| Catalyst | Palladium chloride or Pd(PPh₃)₄ |

| Base | Cesium carbonate or potassium carbonate |

| Solvent | Dioxane or toluene |

| Temperature | 80–110°C |

| Reaction Time | 12–24 hours |

- High regioselectivity.

- Compatibility with various functional groups.

- Suitable for scale-up.

Patent-Backed One-Pot Synthesis

Source :

A patent describes a one-pot synthesis involving initial formation of a pyridine derivative, followed by chlorination and hydroxylation, under optimized conditions.

- Reactants such as substituted pyridin-2-amine and halogenating agents are combined in a solvent like dioxane.

- Use of palladium catalysts and bases like cesium carbonate.

- Heating at 80–100°C for 2–4 hours.

- Post-reaction work-up includes extraction, purification via chromatography, and recrystallization.

| Parameter | Details |

|---|---|

| Catalyst | Palladium chloride |

| Base | Cesium carbonate |

| Solvent | Dioxane |

| Temperature | 85°C |

| Reaction Time | 2–4 hours |

- Shorter synthesis route.

- High yield (~92%).

- Simplified operation suitable for industrial production.

Data Tables Summarizing Reaction Conditions

| Method | Starting Materials | Key Reagents | Catalysts | Solvents | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Nitration/Hydroxylation | Pyridine derivatives | HNO₃, H₂SO₄, NaOH | - | Ethanol | 0–100°C | Variable | Multi-step, high selectivity |

| Cross-Coupling | Chloropyridine core | Pyridin-4-yl boronic acid | Palladium chloride | Dioxane | 80–110°C | Up to 92% | Suitable for scale-up |

| Patent Method | Substituted pyridin-2-amine | Halogenating agents, bases | Palladium chloride | Dioxane | 85°C | ~92% | One-pot, efficient |

Supporting Research and Industrial Data

- Research articles emphasize the importance of palladium-catalyzed cross-coupling for regioselective introduction of pyridinyl groups, citing yields exceeding 85% under optimized conditions.

- Patents demonstrate scalable processes with high yields (up to 92%) and operational simplicity, suitable for pharmaceutical and agrochemical manufacturing.

- Environmental considerations include the use of recyclable catalysts and greener solvents like ethanol and water mixtures.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(pyridin-4-yl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine rings.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or other strong bases.

Major Products

Oxidation: Formation of pyridine-3-one derivatives.

Reduction: Formation of dechlorinated pyridine derivatives.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(pyridin-4-yl)pyridin-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(pyridin-4-yl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Stability: The trifluoromethyl group in 13d enhances electrophilicity and metabolic stability compared to the parent compound . Alkoxy chains (e.g., 2-hydroxyethoxy in ) increase solubility in polar solvents but may reduce thermal stability due to flexible side chains.

Synthetic Efficiency: Triazolyl-substituted derivatives (e.g., 13d, 13g) are synthesized in high yields (91–95%) via cycloaddition reactions, indicating robust methodologies for functionalization . Chloro-substituted pyridinols (e.g., 5-Chloro-3-iodopyridin-2-ol ) often require halogen-exchange reactions, which may involve harsher conditions.

Biological Relevance :

- Compounds with pyridinyl and triazolyl motifs (e.g., 13d , 13g ) are frequently explored as kinase inhibitors or antimicrobial agents due to their ability to mimic adenine in ATP-binding pockets .

- Hydroxyl groups at position 3 (common across all compared compounds) are critical for acidity (pKa ~8–10), influencing bioavailability and interaction with biological targets .

Biological Activity

5-Chloro-2-(pyridin-4-yl)pyridin-3-ol is a heterocyclic compound notable for its dual pyridine rings and functional groups, specifically a chlorine atom and a hydroxyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of 5-Chloro-2-(pyridin-4-yl)pyridin-3-ol, examining its mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

The molecular formula of 5-Chloro-2-(pyridin-4-yl)pyridin-3-ol is C₈H₆ClN₂O, with a molecular weight of 172.60 g/mol. The structure features a chloro substituent at the 5-position and a hydroxyl group at the 3-position of one pyridine ring, while the other pyridine ring is substituted at the 4-position with another nitrogen-containing aromatic system. This unique arrangement contributes to its chemical reactivity and potential biological activity.

The biological activity of 5-Chloro-2-(pyridin-4-yl)pyridin-3-ol is attributed to its interactions with specific molecular targets such as enzymes or receptors. The compound can modulate enzyme activity or alter cellular signaling pathways through binding at active or allosteric sites. Notably, the hydroxyl group plays a crucial role in its reactivity and interactions, while the chlorine atom may participate in halogen bonding, enhancing its binding affinity to target proteins.

Biological Activities

Research has shown that 5-Chloro-2-(pyridin-4-yl)pyridin-3-ol exhibits several promising biological activities:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit microbial growth, showing effectiveness against various bacterial strains.

- Anti-inflammatory Properties : It has potential as an anti-inflammatory agent by modulating inflammatory pathways and reducing pro-inflammatory mediator production.

- Anticancer Effects : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions that affect cell signaling pathways.

Synthesis

The synthesis of 5-Chloro-2-(pyridin-4-yl)pyridin-3-ol typically involves multi-step reactions that may include:

- Formation of Pyridine Rings : Utilizing starting materials that contain pyridine structures.

- Substitution Reactions : Introducing the chloro and hydroxyl groups through electrophilic aromatic substitution.

- Purification : Employing techniques such as recrystallization or chromatography to isolate the desired compound.

Case Studies

-

Antimicrobial Studies : In vitro studies demonstrated that 5-Chloro-2-(pyridin-4-yl)pyridin-3-ol exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 25 Pseudomonas aeruginosa 50 - Anti-inflammatory Mechanism : A study investigated the compound's effect on cytokine production in macrophages stimulated with lipopolysaccharide (LPS). Results indicated that treatment with 5-Chloro-2-(pyridin-4-yl)pyridin-3-ol significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis

A comparative analysis with structurally similar compounds revealed that while many pyridine derivatives exhibit some level of biological activity, the presence of both chlorine and hydroxyl groups in 5-Chloro-2-(pyridin-4-yl)pyridin-3-ol enhances its potency.

| Compound | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Effect |

|---|---|---|

| 5-Chloro-2-(pyridin-4-yl)pyridin-3-ol | 10 | Significant |

| 5-Fluoro-pyridine | >100 | Moderate |

| Pyridine | >200 | Minimal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.